2-Bromo-5-acetyl thiophene oxime

Synthetic methodology Electrophilic aromatic substitution Thiophene functionalization

Procure 2-Bromo-5-acetyl thiophene oxime—the superior synthetic intermediate for medicinal chemistry and materials science. Unlike the unprotected ketone, the oxime functionality directs electrophilic bromination exclusively to the 5-position, protects the acetyl group from nitration-induced displacement (0% loss vs. 15–20% for the ketone), and eliminates lachrymatory side-chain bromination byproducts. The 5-bromo substituent provides a Z-rich isomeric population critical for stereospecific Beckmann rearrangements and metal-coordination chemistry. Available at ≥95% purity for R&D and pilot-plant applications. Request a quote.

Molecular Formula C6H6BrNOS
Molecular Weight 220.09 g/mol
Cat. No. B8622877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-acetyl thiophene oxime
Molecular FormulaC6H6BrNOS
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(S1)Br
InChIInChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3
InChIKeyGGNDYUAZNCRVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-acetyl Thiophene Oxime: Key Physicochemical and Structural Properties for Research Procurement


2-Bromo-5-acetyl thiophene oxime (CAS 915402-26-5 for the Z-isomer; CAS 98453-21-5 for the E-isomer) is a brominated, five-membered heterocyclic ketoxime with molecular formula C₆H₆BrNOS and a molecular weight of 220.09 g/mol . The compound is characterized by a thiophene ring bearing a bromine atom at the 2-position and an acetyl oxime group at the 5-position. It exists as two geometric isomers (E and Z), with the Z-isomer predominating when the 5-position carries a +M substituent such as bromine . The oxime functionality confers distinct reactivity advantages over the parent ketone, 2-acetyl-5-bromothiophene (CAS 5370-25-2), particularly in electrophilic aromatic substitution reactions where the oxime acts as a directing and protecting group . Commercially, the compound is typically supplied at ≥95% purity (HPLC) and is utilized primarily as a synthetic intermediate in medicinal chemistry, dye chemistry, and materials science .

Why 2-Bromo-5-acetyl Thiophene Oxime Cannot Be Replaced by the Parent Ketone or Non-Brominated Oximes


Substituting 2-bromo-5-acetyl thiophene oxime with the parent ketone (2-acetyl-5-bromothiophene) or with non-brominated analogs introduces quantifiable liabilities in both synthesis and downstream application. The oxime group is not merely a passive derivative; it fundamentally alters the electronic character of the thiophene ring, directing electrophilic bromination exclusively to the 5-position while simultaneously protecting the acetyl group from oxidative displacement during nitration . In contrast, the unprotected ketone suffers from 15–20% acetyl loss during nitration and generates lachrymatory side-chain bromination byproducts that complicate purification and reduce yield . Non-brominated 2-acetylthiophene oximes lack the heavy-atom effect and the specific stereoelectronic properties conferred by the bromine substituent, which are critical for applications requiring E/Z isomer differentiation, such as stereospecific Beckmann rearrangements or metal-coordination chemistry . The quantitative evidence below demonstrates that these differences are not marginal but determine the viability of entire synthetic sequences.

2-Bromo-5-acetyl Thiophene Oxime: Head-to-Head Quantitative Evidence for Differentiated Procurement


Regioselective Ring Bromination: Oxime Outcompetes Unprotected Ketone in Direct Competition Experiments

In a direct competition experiment where an equimolar mixture of 2-acetylthiophene and 2-acetylthiophene oxime was treated with a sub-stoichiometric amount of bromine, the oxime underwent complete ring bromination while the unprotected ketone remained entirely unreacted. No residual oxime starting material was detected post-reaction, and no 2-acetylthiophene was brominated . This establishes that the oxime group enhances the electron density at the 5-position of the thiophene ring sufficiently to dominate the competition for the electrophile, a property absent in the ketone form.

Synthetic methodology Electrophilic aromatic substitution Thiophene functionalization

Acetyl Group Retention During Nitration: Oxime Eliminates 15–20% Displacement Loss

During nitration of 2-bromo-5-acetyl thiophene oxime with stoichiometric HNO₃/H₂SO₄, no detectable displacement of the oxime (acetyl) function occurs. In stark contrast, direct nitration of the unprotected 2-bromo-5-acetylthiophene results in an estimated 15–20% acetyl group displacement by nitro groups, forming 2-bromo-3,5-dinitrothiophene as a contaminant . This side reaction not only reduces the yield of the desired product but also necessitates excess nitric acid, which further exacerbates over-nitration.

Nitration chemistry Protecting group strategy Process yield optimization

Side-Chain Bromination Suppression: Oxime Route Avoids Lachrymatory Byproducts

Bromination of unprotected 2-acetylthiophene produces bromoacetyl derivatives via side-chain bromination; these α-bromoketones are potent lachrymators that pose significant handling hazards and complicate product isolation. Bromination via the oxime route completely avoids this side reaction, as evidenced by the absence of lachrymatory characteristics in the crude product . This is consistent with the oxime group electronically deactivating the acetyl methyl group toward radical or electrophilic side-chain attack.

Process safety Byproduct control Halogenation selectivity

Synthetic Yield Advantage: Oxime-Mediated Bromination Achieves 80.9% Isolated Yield

The one-pot oximation–bromination sequence starting from 2-acetylthiophene delivers 2-bromo-5-acetyl thiophene oxime in 80.9% isolated yield (35.6 g from 25.2 g 2-acetylthiophene) . Subsequent nitration of this oxime proceeds with 88.25% yield to give 2-bromo-3-nitro-5-acetyl thiophene . While direct comparative yield data for the unprotected ketone route under identical conditions are not provided in a single study, the patent explicitly states that the oxime route increases yield by avoiding acetyl displacement and over-nitration losses , supporting the conclusion that the oxime pathway provides a meaningful yield advantage over the conventional ketone-based sequence.

Process chemistry Yield optimization Thiophene derivatization

E/Z Stereochemical Outcome: 5-Bromo Substitution Favors Z-Oxime Configuration

A systematic study of 2-acetylthiophene oximes demonstrated that the E/Z isomer ratio is influenced by the electronic nature of the 5-substituent. For 5-bromo substitution (a +M group), the Z-oxime predominates over the E-oxime, in contrast to unsubstituted 2-acetylthiophene oxime, which exists as an E/Z mixture, and 2-acetylfuran oxime, which is exclusively E . The Z configuration places the oxime hydroxyl group syn to the thiophene ring, altering hydrogen-bonding capacity and metal-chelating geometry relative to the E isomer.

Stereochemistry Oxime isomerism Structure–reactivity relationships

Downstream Versatility: Oxime as a Traceless Protecting Group for 2-Halo-3-nitro-5-acyl Thiophene Synthesis

The oxime serves as a traceless protecting group that can be cleanly removed by exchange with a more reactive carbonyl compound (e.g., paraformaldehyde) after bromination and nitration are complete, regenerating the ketone without damage to the thiophene core . This strategy enables the efficient three-step synthesis of 2-amino-3-nitro-5-acetyl thiophene (83% yield for the amination step, mp 220–222 °C), a key diazotizable intermediate for azo dyes . The unprotected ketone route cannot access this intermediate with comparable purity due to the acetyl displacement and dinitro contamination problems described above.

Protecting group chemistry Dye intermediate synthesis Heterocyclic amine preparation

Optimal Application Scenarios for 2-Bromo-5-acetyl Thiophene Oxime Based on Quantitative Evidence


Synthesis of 2-Halo-3-nitro-5-acyl Thiophene Dye Intermediates via Traceless Oxime Protection

The compound is purpose-built for the patented synthetic route to 2-halo-3-nitro-5-acyl thiophenes . In this application, the oxime simultaneously directs bromination to the 5-position, protects the acetyl group from nitration-induced displacement (0% loss vs. 15–20% for the ketone), and suppresses hazardous side-chain bromination. After sequential halogenation and nitration, the oxime is exchanged with paraformaldehyde to regenerate the ketone, enabling subsequent amination to the diazotizable amine in 83% yield . This route cannot be executed with the unprotected ketone without incurring significant purity and yield penalties.

Stereoselective Synthesis Requiring Z-Configured 5-Bromo-2-thienyl Ketoxime

For Beckmann rearrangements, metal-coordination chemistry, or stereospecific cycloadditions where oxime geometry dictates product stereochemistry, the 5-bromo derivative provides a Z-rich isomeric population due to the +M electronic effect of bromine . This contrasts with 2-acetylthiophene oxime (E/Z mixture) and 2-acetylfuran oxime (exclusively E), making the brominated oxime the preferred starting material when the Z configuration is required for downstream stereochemical control .

Medicinal Chemistry Building Block for Antimicrobial Thiophene Derivatives

The compound serves as a key intermediate for generating diverse thiophene-containing heterocycles with demonstrated antimicrobial activity. The bromine atom provides a handle for Suzuki, Heck, or Ullmann cross-coupling reactions, while the oxime can be elaborated into oxime ethers, amines, or heterocycles. Related thiophene derivatives synthesized from 5-(2-bromoacetyl) precursors have shown significant inhibitory activity against bacterial and fungal strains, with some derivatives proving more potent than reference drugs . The oxime form offers an additional dimension of structural diversification compared to the ketone.

Process-Scale Production Where Lachrymator-Free Handling Is a Safety Requirement

In pilot-plant or manufacturing settings, the elimination of lachrymatory bromoacetyl byproducts—inherent to the ketone bromination route—is a decisive safety advantage . The oxime route generates a non-lachrymatory product, reducing engineering controls required for containment and lowering occupational exposure risk. Combined with the stoichiometric nitric acid requirement (vs. excess needed for the ketone route), this makes the oxime the superior choice for scale-up procurement where process safety and reagent economy are prioritized.

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